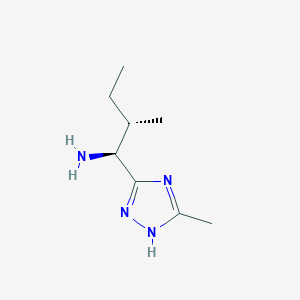

(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine

Description

(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine is a chiral amine derivative featuring a 1,2,4-triazole ring substituted with a methyl group at position 5 and a butan-1-amine backbone with stereospecific (1S,2S) configuration. Its molecular formula is C₈H₁₆N₄, with a molecular weight of 168.24 g/mol (CAS: 1249103-73-8) .

Properties

Molecular Formula |

C8H16N4 |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |

InChI |

InChI=1S/C8H16N4/c1-4-5(2)7(9)8-10-6(3)11-12-8/h5,7H,4,9H2,1-3H3,(H,10,11,12)/t5-,7-/m0/s1 |

InChI Key |

VGMXCYGOFAIOLY-FSPLSTOPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C1=NNC(=N1)C)N |

Canonical SMILES |

CCC(C)C(C1=NNC(=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1-butanol and 5-methyl-1H-1,2,4-triazole.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions including alkylation and protection of functional groups.

Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (1S,2S) enantiomer.

Final Amination:

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted amines or other derivatives.

Scientific Research Applications

(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

Biological Studies: Researchers investigate its biological activity and potential effects on various biological pathways.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Heterocycle Substitution: Triazole vs. Tetrazole

Compound A : (1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine (CAS: 56943-00-1)

- Structure : Replaces the 1,2,4-triazole with a tetrazole ring.

- Key Differences :

- Electronic Properties : Tetrazoles (4 nitrogen atoms) exhibit stronger acidity (pKa ~4.9) compared to triazoles (3 nitrogen atoms, pKa ~10.3), influencing solubility and ionic interactions .

- Stability : Tetrazoles are prone to photodegradation, whereas triazoles are more stable under ambient conditions.

- Applications : Both compounds are used as drug impurity references, but the tetrazole variant may serve in contexts requiring metabolic stability testing .

| Property | Target Compound (Triazole) | Compound A (Tetrazole) |

|---|---|---|

| Molecular Formula | C₈H₁₆N₄ | C₇H₁₂N₅ (inferred*) |

| Heterocycle | 1,2,4-Triazole | Tetrazole |

| pKa (heterocycle) | ~10.3 | ~4.9 |

| Stability | High | Moderate |

*Note: lists an incorrect molecular formula (C₁₈H₁₆O₆), likely due to data corruption.

Substituent Variation: Methyl vs. Propyl on Triazole

Compound B : 2-Methyl-1-(5-propyl-4H-1,2,4-triazol-3-yl)butan-1-amine

- Structure : Features a propyl group instead of methyl at position 5 of the triazole.

- Key Differences :

| Property | Target Compound (Methyl) | Compound B (Propyl) |

|---|---|---|

| Substituent | 5-Methyl | 5-Propyl |

| logP (estimated) | ~1.2 | ~2.7 |

| Status | Available | Discontinued |

Backbone Modification: Butan-1-amine vs. Ethanol

Compound C: (2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol dihydrochloride (CAS: EN 300-1699725)

- Structure: Replaces the butan-1-amine with an ethanol backbone.

- Key Differences: Solubility: The hydroxyl group in Compound C improves water solubility, while the dihydrochloride salt enhances bioavailability.

| Property | Target Compound (Butan-1-amine) | Compound C (Ethanol) |

|---|---|---|

| Backbone | Butan-1-amine | Ethanol |

| Solubility (aqueous) | Moderate | High |

| Salt Form | Free base | Dihydrochloride |

Stereochemical Analogues

Compound D : (1S,2S)-2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS: 2165478-05-5)

- Structure : Replaces the triazole with a pyrazole and introduces a cyclopropane ring.

- Bioactivity: Pyrazole derivatives are common in kinase inhibitors, suggesting divergent therapeutic applications compared to triazoles .

Limitations and Data Gaps

- Conflicting CAS Numbers : The target compound is listed under CAS 1249103-73-8 and 1921245-28-4 , necessitating verification of structural identity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.